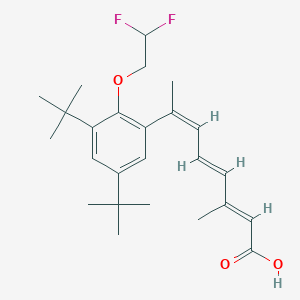
DIACETYLSEVEDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylsevedine is a steroidal alkaloid extracted from the plant Korolkowia sewerzowii. It belongs to the C-nor, D-homosteroid alkaloid series and has shown significant potential in medicinal applications, particularly as an antiarrhythmic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diacetylsevedine is synthesized through the acetylation of sevedinine. The process involves the reaction of sevedinine with acetic anhydride in the presence of pyridine. The reaction conditions typically include maintaining the mixture at room temperature for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound involves the extraction of sevedinine from Korolkowia sewerzowii, followed by its acetylation. The extraction process includes solvent extraction using chloroform, methanol, ethanol, benzene, or acetone. The extracted sevedinine is then subjected to acetylation under controlled conditions to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetylsevedine undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound with chromic anhydride in acetic acid forms a ketone, sevedininone.
Reduction: Reduction of this compound with sodium borohydride produces dihydrosevedinine.
Substitution: Acetylation of sevedinine with acetic anhydride in pyridine produces this compound.
Common Reagents and Conditions
Oxidation: Chromic anhydride in acetic acid.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride in pyridine.
Major Products
Oxidation: Sevedininone.
Reduction: Dihydrosevedinine.
Substitution: this compound.
Wissenschaftliche Forschungsanwendungen
Diacetylsevedine has been extensively studied for its medicinal properties. It is particularly effective against arrhythmia caused by aconitine. In rat models under anesthesia, this compound demonstrated an effective dose (ED50) of 2.2 mg/kg, which is significantly lower compared to other antiarrhythmic agents like quinidine and novocainamide .
Wirkmechanismus
Diacetylsevedine exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmia . The compound’s ability to selectively bind to these ion channels makes it a potent antiarrhythmic agent .
Vergleich Mit ähnlichen Verbindungen
Diacetylsevedine is unique among steroidal alkaloids due to its potent antiarrhythmic properties. Similar compounds include:
Quinidine: Another antiarrhythmic agent but with a higher effective dose.
Novocainamide: Used for similar purposes but less effective compared to this compound.
Rythmilen: Another antiarrhythmic agent with a higher effective dose compared to this compound.
This compound stands out due to its lower effective dose and higher potency in treating arrhythmia .
Eigenschaften
CAS-Nummer |
66512-89-8 |
|---|---|
Molekularformel |
C31H49NO5 |
Molekulargewicht |
515 g/mol |
Aussehen |
White crystal powder |
Reinheit |
≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry. |
Synonyme |
Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
